2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazin-3-ylthio scaffold. Its structure includes a 4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group linked via a thioether bond to an acetamide moiety substituted with a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O2S/c13-12(14,15)7-3-1-2-4-8(7)18-9(21)6-23-11-19-17-5-10(22)20(11)16/h1-5H,6,16H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDRFKVPALGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the triazine-thioether intermediate with an acylating agent to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the triazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Triazin/Triazole Core Modifications
- Target Compound: The 4-amino-5-oxo-1,2,4-triazin-3-yl core may facilitate hydrogen bonding with biological targets, while the -CF₃ group on the aryl moiety enhances lipid membrane permeability .
- Compound: The 6-methyl-5-oxo substitution on the triazin ring could influence ring tautomerism, altering electronic distribution and reactivity compared to the target compound’s amino-oxo group .
Aryl Group Effects
- Electron-Withdrawing Groups: The nitro group in ’s compound (-NO₂) and the -CF₃ group in the target compound both withdraw electrons, but -CF₃ is less polarizable, offering better metabolic stability .
- Halogen Substituents : The 3-chloro group in ’s compound and the 4-fluoro group in ’s compound impact steric and electronic profiles differently; chlorine’s larger size may enhance binding affinity, while fluorine’s small size improves bioavailability .
Biological Activity
The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 359.36 g/mol. The presence of the trifluoromethyl group and the triazine moiety contributes significantly to its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Numerous studies have explored the antimicrobial potential of triazine derivatives. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound may act as an effective antimicrobial agent due to its ability to inhibit bacterial growth.
2. Anticancer Activity
Research has indicated that triazine derivatives can exhibit cytotoxic effects on cancer cells. The compound has been evaluated for its anticancer properties against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 1.5 |
| MCF-7 (breast cancer) | 2.3 |
| A549 (lung cancer) | 1.9 |
The structure-activity relationship analysis indicates that modifications at the phenyl ring enhance anticancer activity, particularly when electron-withdrawing groups are present.
3. Antiviral Activity
Emerging data suggest that compounds containing triazine moieties may possess antiviral properties. Preliminary studies have shown that this compound can inhibit viral replication in vitro, although further research is needed to confirm these findings.
The mechanism of action for this compound is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Additionally, the presence of the thio group may enhance its interaction with biological targets.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Efficacy Against MRSA : A study demonstrated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics in some assays .
- Cytotoxicity in Cancer Research : In vitro assays indicated that the compound induced apoptosis in cancer cells through caspase activation pathways, suggesting potential as a therapeutic agent in oncology .
Q & A
Q. How to address discrepancies in metabolic stability between in vitro and in vivo models?
- Methodology : Perform microsomal stability assays (rat/human liver microsomes) and compare with in vivo pharmacokinetics (plasma half-life, AUC). Use LC-HRMS to identify metabolites and CYP450 inhibition assays to pinpoint enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
